molecular formula C11H9N3 B11909747 3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 7639-56-7

3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline

Cat. No.: B11909747
CAS No.: 7639-56-7
M. Wt: 183.21 g/mol
InChI Key: WADQLNMZPPBEDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline ( 7639-56-7) is a nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This compound features a fused triazolo-isoquinoline core, a structure known to be a privileged scaffold in the development of biologically active molecules. The compound serves as a key synthetic intermediate for the preparation of more complex derivatives, particularly through functionalization of the methyl group or elaboration of the core ring system . Research into this structural class has revealed substantial potential. The [1,2,4]triazolo[3,4-a]isoquinoline pharmacophore is associated with a range of biological activities. Historically, derivatives including 8,9-dimethoxy-s-triazolo-[3,4-a]-isoquinoline and its 3-methyl analogue have been documented to exhibit antiaggressive activity in preclinical models . Contemporary research has expanded its therapeutic horizons, demonstrating that novel chalcone hybrids tethered to the triazolo[3,4-a]isoquinoline framework possess promising anticancer properties. These hybrids have been shown to suppress breast carcinoma proliferation through induction of cell cycle arrests and stimulation of apoptosis pathways . Further investigations highlight the role of such compounds as potent antifungal agents against species contributing to the biodeterioration of cultural heritage artifacts , and as core structures in synthesizing novel antimicrobial agents targeting various pathogens . More recently, designed chalcones incorporating this moiety have been identified as potent EGFR inhibitors, showing targeted activity against resistant non-small cell lung cancer (NSCLC) cells, inducing cell cycle arrest, and promoting apoptosis through modulation of key proteins like Bcl-2, Bax, and p53 . This product is intended for research and further chemical development as a building block for novel therapeutic candidates. It is supplied with high purity (85.0-99.8%) and is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

7639-56-7

Molecular Formula

C11H9N3

Molecular Weight

183.21 g/mol

IUPAC Name

3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline

InChI

InChI=1S/C11H9N3/c1-8-12-13-11-10-5-3-2-4-9(10)6-7-14(8)11/h2-7H,1H3

InChI Key

WADQLNMZPPBEDM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

l-Hydrazinoisoquinoline reacts with excess acetic anhydride at elevated temperatures (120–150°C) for 4–6 hours, facilitating the formation of the triazolo ring. The reaction is catalyzed by tertiary bases such as pyridine or triethylamine, which neutralize generated acetic acid and drive the equilibrium toward product formation. Post-reaction, the crude product is purified via recrystallization from benzene-hexane mixtures, yielding colorless plates with a melting point of 170–172°C.

Formic Acid-Mediated Cyclization

An alternative route employs formic acid as both solvent and cyclizing agent. Heating l-hydrazinoisoquinoline in excess formic acid at 100–110°C for 4–8 hours induces cyclization, producing the target compound without requiring anhydride reagents. This method is advantageous for avoiding acetylated byproducts but may necessitate phosphorus oxychloride as a dehydrating agent to complete the reaction.

Comparative Analysis

  • Reaction Time : Prolonged heating (8 hours) improves yields but risks decomposition.

  • Purification : Neutralization with sodium carbonate and extraction into dichloromethane yields a product with comparable purity to acetic anhydride methods.

Precursor Synthesis via Claisen-Schmidt Condensation

Although PMC9467967 focuses on chalcone derivatives, the synthesis of the precursor 3-acetyl-8,9-dimethoxy-1-phenyl-1,5,6,10b-tetrahydrotriazolo[3,4-a]isoquinoline highlights the role of condensation reactions. Claisen-Schmidt condensation of ketones with aldehydes, catalyzed by potassium hydroxide, could theoretically introduce methyl groups at position 3 .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline exhibit significant anticancer activities. Notably:

  • Mechanisms of Action : These compounds induce oxidative stress and DNA damage in cancer cells, leading to apoptosis (programmed cell death). For example, studies have shown that specific derivatives can cause cell cycle arrest at the G2/M phase and increase apoptosis in breast carcinoma cells .
  • Case Study : A series of chalcone derivatives incorporating this compound were synthesized and evaluated for their cytotoxic effects on A549 lung cancer cells. Compounds demonstrated IC50 values significantly lower than established chemotherapeutics like lapatinib and gefitinib .

Antibacterial Activity

The compound also shows promising antibacterial properties. Research has indicated that certain derivatives can inhibit the growth of various bacterial strains.

  • Mechanism : The antibacterial effect is attributed to the ability of these compounds to disrupt bacterial cell membranes and interfere with metabolic pathways .

Comparative Analysis of Derivatives

A comparative analysis of derivatives based on their biological activities reveals significant differences in potency and mechanism:

CompoundStructureAnticancer ActivityAntibacterial ActivityIC50 (µM)
3aChalconeModerateLow0.031
3fChalconeHighModerate0.023
Control-LowHighN/A

In Silico Studies

Recent computational studies have employed molecular docking techniques to predict binding affinities of this compound derivatives with various biological targets involved in cancer progression . These studies are crucial for understanding how modifications to the chemical structure can enhance therapeutic efficacy.

Experimental Evaluations

In vitro evaluations have confirmed the cytotoxic effects of synthesized compounds on cancer cell lines. For instance:

  • Caspase Activity Assays : These assays demonstrated significant increases in caspase activity in treated cells compared to controls, indicating effective induction of apoptosis .

Mechanism of Action

The mechanism of action of 3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the induction of oxidative stress, DNA damage, and apoptosis in cancer cells. The compound upregulates pro-apoptotic genes such as p53 and Bax, leading to cell death .

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (NMR, IR) Reference
3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline C₁₉H₁₇N₅ 339.38 Not reported δ(¹H-NMR): 2.65 (s, 3H, CH₃)
3-Acetyl-8,9-dimethoxy-1-phenyl derivative C₂₀H₂₀ClN₃O₃ 385.85 130 δ(¹³C-NMR): 190.01 (C=O)
5-(4-Chlorophenyl)-3-(2-furyl) derivative C₂₀H₁₂ClN₃O 345.78 Not reported Planar triazoloisoquinoline core
9-(Nonyloxy)-5,6-dihydro derivative C₂₃H₃₁N₃O 377.51 100–101 IR: 1600 cm⁻¹ (C=N)

Key Observations :

  • Planarity of the triazoloisoquinoline core (e.g., in 5-(4-chlorophenyl) analog) facilitates π-π stacking interactions, critical for DNA intercalation in anticancer activity .
  • Acetyl and alkoxy groups introduce polarity, affecting solubility and bioavailability .

Table 2: Bioactivity Profiles

Compound Class Substituents Key Activities Mechanism/IC₅₀/MIC Values Reference
3-Methyl derivatives Methyl at C3 Limited direct data; inferred from analogs EGFR inhibition (docking studies)
3-Acetyl derivatives Acetyl at C3, methoxy at C8/9 Antibacterial MIC: 4–16 µg/mL (vs. S. aureus)
Chalcone derivatives Methoxy/fluoro at C8/9/aryl Anticancer (breast, lung) IC₅₀: 1.2–8.7 µM (MCF7 cells)
Alkoxy derivatives Nonyloxy/decyloxy at C9 Anticonvulsant ED₅₀: 25–30 mg/kg (mice)

Key Observations :

  • Antibacterial Activity : 3-Acetyl derivatives show moderate efficacy, likely due to electron-withdrawing acetyl groups enhancing target binding .
  • Anticancer Activity : Chalcone derivatives (e.g., methoxy-substituted) exhibit potent cytotoxicity via cell cycle arrest (G2/M phase) and apoptosis induction .
  • Anticonvulsant Potential: Alkoxy chains (e.g., nonyloxy) may enhance blood-brain barrier penetration, critical for CNS-targeted activity .

Key Observations :

  • Microwave-assisted synthesis (e.g., for 3-acetyl derivatives) improves reaction efficiency and yield .
  • Chalcone formation via Claisen-Schmidt condensation allows modular introduction of aryl groups, enabling structure-activity relationship studies .

Biological Activity

3-Methyl-[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring fused to an isoquinoline structure, characterized by a methyl group at the 3-position of the triazole moiety. Research indicates that derivatives of this compound may possess significant anticancer and antibacterial properties, making it a candidate for further investigation in drug development.

  • Molecular Formula : C₉H₈N₄
  • Structure : Contains a triazole ring fused to an isoquinoline backbone.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential therapeutic applications:

  • Anticancer Activity :
    • Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. For instance, compounds derived from this structure have demonstrated IC50 values significantly lower than established chemotherapeutic agents like doxorubicin and lapatinib .
    • A recent study indicated that specific chalcone derivatives of this compound exhibited strong cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 24.5 to 122.2 µg/mL .
  • Antibacterial Activity :
    • The compound has shown promising antibacterial effects against various pathogens. The mechanism appears to involve disruption of bacterial cell integrity and interference with metabolic processes .

The anticancer mechanisms attributed to this compound include:

  • Induction of oxidative stress leading to apoptosis.
  • Inhibition of key proteins involved in cancer progression.
  • Cell cycle arrest at the G2/M phase .

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 (µg/mL)Mechanism of Action
AnticancerMDA-MB-231 (Breast Cancer)24.5 - 122.2Induction of apoptosis and cell cycle arrest
AntibacterialVarious Bacterial StrainsVariesDisruption of cell integrity

Case Study: Anticancer Effects on Breast Carcinoma

In a study involving Luc-4T1 cells (a mouse breast cancer model), treatment with compounds derived from this compound resulted in significant increases in early and late apoptotic cells after 24 hours of exposure. The compounds exhibited enhanced binding affinities towards proteins like cIAP1 and BCL2 which are critical in regulating apoptosis pathways .

Synthesis Methods

The synthesis of this compound typically involves several methods including:

  • Condensation Reactions : Utilizing various catalysts such as chitosan for improved yields.
  • Oxidation/Reduction Processes : Employing oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride to achieve desired derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-[1,2,4]triazolo[3,4-a]isoquinoline derivatives, and how do reaction conditions influence yield?

  • Methodology : Microwave-assisted synthesis using chitosan as a heterogeneous catalyst significantly improves reaction efficiency and reduces time compared to traditional methods . Catalyst-free 5-exo-dig cyclization of chloroethynylphosphonates and hydrazinyl precursors is an alternative for generating phosphonylated derivatives .
  • Key Variables : Solvent choice (e.g., ethanol vs. acetonitrile), catalyst loading (e.g., chitosan), and temperature (microwave vs. reflux) critically affect purity and yield. For example, hydrazinolysis of enaminones requires reflux in ethanol for 4 hours to form pyrazolopyridazines .

Q. How can structural characterization of 3-methyl-triazoloisoquinoline derivatives be validated?

  • Techniques : Use a combination of 1^1H/13^13C NMR (e.g., δ=27.97 ppm for methyl groups), IR (C=O stretching at ~1700 cm1^{-1}), and mass spectrometry (e.g., m/z 555 [M+^+]) . X-ray crystallography confirms planar triazoloisoquinoline cores and intramolecular π-π interactions, as seen in compound 5-(4-chlorophenyl)-3-(2-furyl)-triazoloisoquinoline .

Q. What in vitro assays are suitable for preliminary antibacterial activity screening?

  • Protocols : The Bauer-Kirby disk diffusion method (reference [39] in ) assesses inhibition zones against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains. Minimum inhibitory concentration (MIC) tests in Mueller-Hinton broth at 37°C for 24 hours are recommended for quantitative analysis .

Advanced Research Questions

Q. How do structural modifications (e.g., acetyl, pyrazole, or chalcone substituents) enhance bioactivity?

  • Structure-Activity Relationships (SAR) :

  • Antibacterial : 3-Acetyl derivatives with p-chlorophenyl groups (e.g., compound 8i ) show enhanced activity due to electron-withdrawing effects .
  • Anticancer : Chalcone derivatives (e.g., fluorinated triazoloisoquinoline chalcones) induce apoptosis via Bax/Bcl-2 modulation and caspase-3 activation. Substituents like 3,4,5-trimethoxyphenyl improve cytotoxicity (IC50_{50} < 10 µM in MCF7 cells) .
    • Design Strategy : Claisen-Schmidt condensation of 3-acetyl precursors with substituted aldehydes (e.g., 4-fluorobenzaldehyde) under KOH catalysis generates bioactive chalcones .

Q. What mechanisms explain contradictory cytotoxicity results between structurally similar derivatives?

  • Analysis Framework :

Cell Line Specificity : Compound 45 (IC50_{50} = 5.2 µM in MCF7) outperforms 46 (IC50_{50} = 8.7 µM) due to differential p53 pathway activation .

Solubility/Permeability : LogP values >3.5 may reduce bioavailability in hydrophilic environments, as observed in HCT116 cells .

Metabolic Stability : Cytochrome P450-mediated degradation of methoxy groups can diminish activity in hepatic models .

Q. How can computational tools predict the reactivity and biological targets of triazoloisoquinoline derivatives?

  • Methods :

  • DFT Studies : B3LYP/6-31G+(d,p) calculations model cyclization pathways (e.g., copper-mediated vs. free radical routes) and transition states .
  • Molecular Docking : Triazoloisoquinoline chalcones exhibit high affinity for EGFR (ΔG = -9.8 kcal/mol) and IAP tyrosine kinase domains, validated by MD simulations .

Q. What experimental models are appropriate for studying apoptosis and cell cycle effects?

  • In Vitro Models :

  • Cell Cycle Analysis : Flow cytometry with propidium iodide staining reveals G1/S arrest in MCF7 cells treated with chalcone derivatives .
  • Apoptosis Markers : Western blotting for caspase-3 cleavage and qPCR for Bax/Bcl-2 ratio quantification .
    • In Vivo Models : BALB/c mice xenografts (e.g., 25 ± 3 g females) validate tumor suppression without hepatotoxicity at 50 mg/kg doses .

Data Interpretation and Conflict Resolution

Q. How to resolve discrepancies in bioactivity data across studies?

  • Strategies :

  • Dose-Response Curves : Confirm IC50_{50} values using standardized MTT assays (e.g., 48-hour exposure in triplicate) .
  • Metabolite Profiling : LC-MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to observed effects .
  • Orthogonal Assays : Combine cytotoxicity data with transcriptomic profiling (RNA-seq) to identify off-target effects .

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Challenges :

  • Byproduct Formation : Hydrazonoyl halide side reactions during cyclization reduce yields; optimize stoichiometry (1:1 molar ratio) and use anhydrous conditions .
  • Scalability : Microwave synthesis limits batch size; continuous flow reactors improve scalability for phosphonylated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.